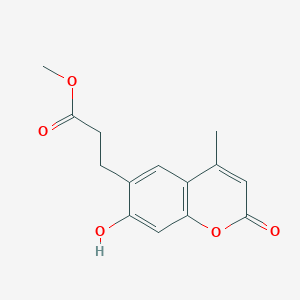![molecular formula C20H19F3N4O6S B2703383 1-{[3-nitro-4-(2-{(E)-[2-(trifluoromethyl)phenyl]methylidene}hydrazino)phenyl]sulfonyl}-4-piperidinecarboxylic acid CAS No. 860612-07-3](/img/structure/B2703383.png)
1-{[3-nitro-4-(2-{(E)-[2-(trifluoromethyl)phenyl]methylidene}hydrazino)phenyl]sulfonyl}-4-piperidinecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “1-{[3-nitro-4-(2-{(E)-[2-(trifluoromethyl)phenyl]methylidene}hydrazino)phenyl]sulfonyl}-4-piperidinecarboxylic acid” is a complex organic molecule. It contains several functional groups, including a nitro group (-NO2), a trifluoromethyl group (-CF3), a hydrazine group (-NHNH2), a sulfonyl group (-SO2-), and a carboxylic acid group (-COOH). The presence of these groups suggests that the compound could have a variety of chemical properties and potential uses .
Molecular Structure Analysis
The molecular formula of this compound is C20H19F3N4O6S, and its molecular weight is 500.4482696 . The exact three-dimensional structure would depend on the specific spatial arrangement of the atoms and the conformation of the piperidine ring.Scientific Research Applications
NMR Spectroscopy Applications
Research on related compounds has shown the utility of NMR spectroscopy in characterizing compounds for their azo-hydrazo tautomerism. NMR spectroscopy offers advantages in determining acidic proton positions and the azo-hydrazo content, which is crucial for understanding the structural and electronic properties of such complex molecules (Lyčka, 2017).
Nitration of Aromatic Compounds
The nitration of aromatic compounds, including those related to the discussed compound, has been studied for enhancing their chemical properties. Ionic liquids like 3-methyl-1-sulfonic acid imidazolium nitrate have been used for efficient nitration, providing insights into the chemical modification and potential functionalization of such compounds (Zolfigol et al., 2012).
Reactions with Organic Azides
The cycloaddition reactions of related compounds with organic azides have been explored, leading to the synthesis of various derivatives. Such reactions are significant for expanding the chemical versatility and potential applications of these compounds in creating novel materials or bioactive molecules (Warren & Knaus, 1987).
Antioxidant Properties in the Presence of Thiols
The interaction of nitroxide radicals, related to the discussed compound, with thiyl radicals has been investigated, highlighting the antioxidant properties of nitroxides. This research is essential for understanding the protective effects of such compounds against radical-induced damage, which could have implications in medical and material sciences (Goldstein, Samuni, & Merényi, 2008).
Photocatalytic Degradation of Nitrogen-Containing Compounds
Studies on the photocatalytic degradation of nitrogen-containing organic compounds over UV-illuminated TiO2 films provide insights into the environmental applications of such compounds. This research helps understand the degradation pathways and the formation of degradation products, which is crucial for environmental remediation and the development of photocatalytic materials (Low, McEvoy, & Matthews, 1991).
properties
IUPAC Name |
1-[3-nitro-4-[(2E)-2-[[2-(trifluoromethyl)phenyl]methylidene]hydrazinyl]phenyl]sulfonylpiperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F3N4O6S/c21-20(22,23)16-4-2-1-3-14(16)12-24-25-17-6-5-15(11-18(17)27(30)31)34(32,33)26-9-7-13(8-10-26)19(28)29/h1-6,11-13,25H,7-10H2,(H,28,29)/b24-12+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGSACDMNHXUKMD-WYMPLXKRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)S(=O)(=O)C2=CC(=C(C=C2)NN=CC3=CC=CC=C3C(F)(F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1C(=O)O)S(=O)(=O)C2=CC(=C(C=C2)N/N=C/C3=CC=CC=C3C(F)(F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F3N4O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

methanone](/img/structure/B2703300.png)


![3,5-Dimethyl-4-[[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methyl]-1,2-oxazole](/img/structure/B2703306.png)
![Ethyl {[4-(4-methoxyphenyl)pyrimidin-2-YL]thio}acetate](/img/structure/B2703308.png)
![(E)-ethyl 2-((2-(4-chlorophenoxy)-2-methylpropanoyl)imino)-5-oxo-1-propyl-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2703309.png)


![N-[(2-methyl-1,3-thiazol-4-yl)methyl]naphthalene-2-sulfonamide](/img/structure/B2703314.png)

![2-((1,3-dimethyl-2,4-dioxo-6-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-(4-fluorobenzyl)acetamide](/img/structure/B2703316.png)
![3-chloro-N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2703317.png)
![3-Fluoro-N-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-4-methoxybenzamide](/img/structure/B2703318.png)
![(3aR,6aR)-2-benzyl-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole-3a-carboxylic acid](/img/structure/B2703319.png)